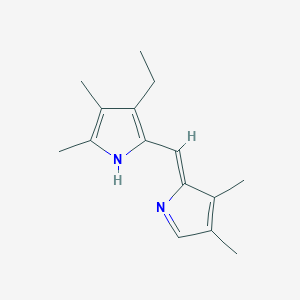
2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole is a complex organic compound with a unique structure characterized by multiple methyl and ethyl groups attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole typically involves the condensation of appropriate pyrrole derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Applications De Recherche Scientifique
2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrrole derivatives with varying substituents, such as:
- 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3,4-dimethyl-1H-pyrrole
- 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-5-ethyl-3,4-dimethyl-1H-pyrrole
Uniqueness
The uniqueness of 2-((3,4-Dimethyl-2H-pyrrol-2-ylidene)methyl)-3-ethyl-4,5-dimethyl-1H-pyrrole lies in its specific arrangement of methyl and ethyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C15H20N2 |
|---|---|
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
2-[(Z)-(3,4-dimethylpyrrol-2-ylidene)methyl]-3-ethyl-4,5-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C15H20N2/c1-6-13-11(4)12(5)17-15(13)7-14-10(3)9(2)8-16-14/h7-8,17H,6H2,1-5H3/b14-7- |
Clé InChI |
XAOAGKQESFWSEH-AUWJEWJLSA-N |
SMILES isomérique |
CCC1=C(NC(=C1C)C)/C=C\2/C(=C(C=N2)C)C |
SMILES canonique |
CCC1=C(NC(=C1C)C)C=C2C(=C(C=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


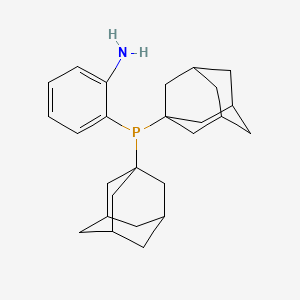
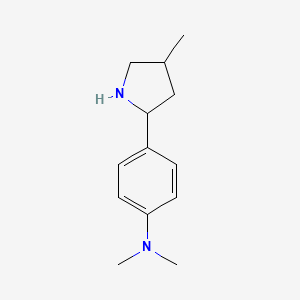

![3-Bromo-2-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol](/img/structure/B12872563.png)

![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
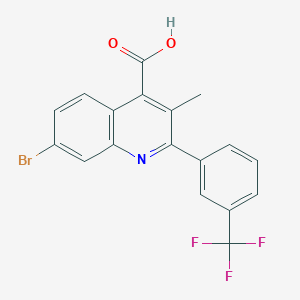
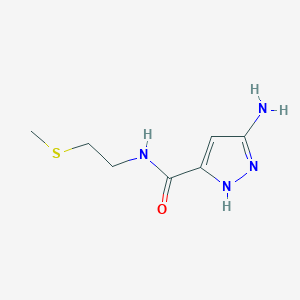

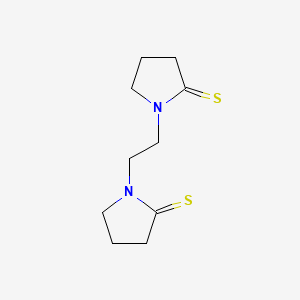
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)

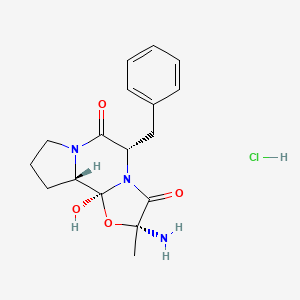
![2-(Difluoromethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12872589.png)
